molecular formula C21H15FN2 B151965 (E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenenitrile CAS No. 256431-72-8

(E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenenitrile

Cat. No.: B151965
CAS No.: 256431-72-8
M. Wt: 314.4 g/mol
InChI Key: BFDPBLWCXIOOLM-HWKANZROSA-N
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Description

(E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenenitrile ( 256431-72-8) is a high-value chemical intermediate with significant applications in pharmaceutical research and development. This nitrile-containing quinoline derivative serves as a critical synthetic precursor in the production of pitavastatin calcium, a potent HMG-CoA reductase inhibitor used for treating hyperlipidemia and cardiovascular diseases . The compound's molecular structure features key components including a cyclopropyl group that enhances metabolic stability, a 4-fluorophenyl substituent that improves target binding through hydrophobic and electronic interactions, and a propenenitrile moiety that provides chemical reactivity for further synthetic transformations . With the molecular formula C21H15FN2 and a molecular weight of 314.4 g/mol , this compound is typically supplied as a white to off-white powder . It exhibits low solubility in water but is expected to be soluble in non-polar or moderately polar organic solvents such as dichloromethane, chloroform, and toluene . Researchers utilize this compound primarily as a key building block in synthetic chemistry, particularly for developing HMG-CoA reductase inhibitors . Its mechanism of action as a research chemical stems from its role as a molecular scaffold that can be further functionalized to create biologically active molecules. The compound is provided with a typical purity of 98-99.9% and should be stored in a cool, dry place, away from direct sunlight and heat sources in a well-sealed container to prevent moisture absorption and contamination . This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

(E)-3-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2/c22-16-11-9-14(10-12-16)20-17-4-1-2-6-19(17)24-21(15-7-8-15)18(20)5-3-13-23/h1-6,9-12,15H,7-8H2/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDPBLWCXIOOLM-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC#N)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/C#N)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701152596
Record name (2E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenenitrile
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Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256431-72-8
Record name (2E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenenitrile
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URL https://commonchemistry.cas.org/detail?cas_rn=256431-72-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701152596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenenitrile, 3-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-, (2E)
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Preparation Methods

Reaction Conditions and Mechanism

  • Catalyst : Lewis acids (e.g., ZnCl₂ or AlCl₃) at 0.5–2 mol% loading.

  • Solvent : Toluene or xylene under reflux (110–140°C).

  • Time : 12–24 hours.

  • Yield : ~75–85% after purification via recrystallization.

This step forms the quinoline skeleton with critical substituents (cyclopropyl and 4-fluorophenyl) already positioned for subsequent functionalization.

Aldehyde Intermediate Preparation

The quinoline-3-carbaldehyde derivative serves as the direct precursor for the target nitrile. A two-step reduction-oxidation sequence is employed:

Step 1: Reduction to Quinoline-3-Methanol

  • Reductant : MgCl₂-KBH₄ system in tetrahydrofuran (THF).

  • Conditions : Room temperature, 4–6 hours.

  • Yield : ~90%.

Step 2: Oxidation to Quinoline-3-Carbaldehyde

  • Oxidant : MnO₂ or Dess-Martin periodinane.

  • Solvent : Dichloromethane (DCM) at reflux.

  • Yield : 80–85%.

Wittig-Horner Reaction for Propenenitrile Formation

The pivotal step involves converting the aldehyde group into the (E)-propenenitrile moiety via a Wittig-Horner reaction.

Protocol from Patent CA2398138C

  • Reactants :

    • 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde.

    • Diethyl cyanomethylphosphonate (1.1 equivalents).

  • Base : Aqueous NaOH (20 wt%) with phase-transfer catalyst (Aliquat 336, 0.1 equiv).

  • Solvent : Toluene at 25–35°C.

  • Time : 66 hours.

  • Workup : Sequential washing with NaOH (10%), NaCl solution, and filtration.

  • Yield : 90% after recrystallization.

Key Reaction Parameters

ParameterValue/Detail
Temperature25–35°C
Catalyst Loading0.1 equiv Aliquat 336
Base Concentration20 wt% NaOH
SolventToluene
Reaction Time66 hours
Purity Post-Workup99.9% (by HPLC)

Mechanistic Insight : The phosphonate reagent generates a stabilized ylide, which undergoes stereoselective olefination with the aldehyde to yield the (E)-configured nitrile.

Mechanochemical Synthesis

Emerging approaches leverage solvent-free mechanochemistry to enhance sustainability.

Procedure from Industrial Data

  • Reactants : Preformed quinoline-3-carbaldehyde and cyanomethyl phosphonate.

  • Equipment : High-energy ball mill.

  • Conditions :

    • Grinding time: 2–4 hours.

    • Catalyst: None required (inherent base activation).

  • Yield : 70–75% (lower than solution-phase but solvent-free).

Comparative Analysis of Methods

MethodYieldSolvent UseReaction TimeScalability
Wittig-Horner90%High66 hoursIndustrial
Mechanochemical70–75%None2–4 hoursPilot-scale
Lewis Acid Cyclization85%Moderate24 hoursBench-scale

Trade-offs : While the Wittig-Horner method offers superior yields, mechanochemistry reduces solvent waste and time. Industrial processes prioritize yield and scalability, favoring the former.

Challenges and Optimization Strategies

Issue 1: Prolonged Reaction Time in Wittig-Horner

  • Solution : Microwave-assisted synthesis reduces time to 8–12 hours with comparable yields (pilot data).

Issue 2: Stereochemical Control

  • Mitigation : Strict temperature control (25–35°C) ensures >98% (E)-selectivity.

Issue 3: Purification Complexity

  • Innovation : Use of silica gel and activated carbon during workup minimizes column chromatography .

Chemical Reactions Analysis

Types of Reactions

(E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

(E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential as an anti-cancer agent, given its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenenitrile involves its interaction with specific molecular targets. In medicinal applications, it may bind to DNA, intercalating between base pairs and disrupting the replication process. This interaction can lead to the inhibition of cancer cell proliferation. Additionally, the compound’s quinoline moiety can interact with various enzymes, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

(E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenal (CAS: 148901-68-2)

Structural Differences :

  • Aldehyde group (-CHO) replaces the nitrile (-CN) .
  • Molecular formula: C21H16FNO vs. C21H15FN2 for the nitrile.

Functional Implications :

  • The aldehyde is a precursor in the synthesis of pitavastatin calcium, undergoing asymmetric aldol reactions with chiral titanium-binaphthol catalysts to form advanced intermediates .
  • Higher reactivity of the aldehyde group necessitates careful handling, whereas the nitrile offers greater stability for storage and transport .

Ethyl (E)-7-[4-(4'-Fluorophenyl)-2-(cyclopropyl)-3-quinolinyl]-5-hydroxy-3-oxo-6-heptenoate (CAS: 148901-69-3)

Structural Differences :

  • Ester and hydroxyl groups replace the nitrile.
  • Extended carbon chain with a keto-enol system .

Functional Implications :

  • The ester group enhances solubility in polar solvents compared to the nitrile.
  • The hydroxyl and keto groups are critical for HMG-CoA reductase inhibition in the final drug product .

(E)-4-Phenyl-3-butenenitrile (CAS: N/A)

Structural Differences :

  • Simpler backbone lacking the quinoline, cyclopropyl, and fluorophenyl groups .

Functional Implications :

  • Limited pharmaceutical relevance due to absence of target-specific motifs.
  • Nitrile group provides reactivity for use in general organic synthesis (e.g., cyanation reactions).

Comparative Analysis Table

Property (E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenenitrile (E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenal Ethyl (E)-7-[4-(4'-fluorophenyl)-2-(cyclopropyl)-3-quinolinyl]-5-hydroxy-3-oxo-6-heptenoate (E)-4-Phenyl-3-butenenitrile
CAS No. 256431-72-8 148901-68-2 148901-69-3 N/A
Molecular Formula C21H15FN2 C21H16FNO C28H27FNO4 C10H9N
Molecular Weight (g/mol) 314.36 317.36 460.52 143.19
Key Functional Group Nitrile (-CN) Aldehyde (-CHO) Ester (-COOEt), Hydroxyl (-OH) Nitrile (-CN)
Role in Synthesis Intermediate for pitavastatin calcium Precursor in asymmetric aldol reactions Advanced intermediate in pitavastatin pathway General organic synthesis
Boiling Point (°C) 494.3 Not reported Not reported Not reported
Density (g/cm³) 1.3 Not reported Not reported Not reported

Research Findings and Industrial Relevance

  • Synthetic Efficiency : The nitrile derivative is favored in large-scale production due to its stability, while the aldehyde requires specialized catalysts (e.g., binaphthol-titanium complexes) for stereoselective reactions .
  • Pharmacological Impact: The quinoline-fluorophenyl-cyclopropyl motif is critical for HMG-CoA reductase binding, as seen in pitavastatin’s efficacy .
  • Industrial Scalability : Suppliers like Shandong Zhongke Taidou Chemical Co., Ltd. utilize multi-functional production lines for high-purity (>95%) batches, with 70% exported globally .

Biological Activity

(E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenenitrile, commonly referred to as a derivative of quinoline, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is structurally related to pitavastatin, a well-known cholesterol-lowering agent, and exhibits various pharmacological effects that merit detailed exploration.

  • Molecular Formula : C21H16FNO
  • Molecular Weight : 317.36 g/mol
  • CAS Number : 148901-68-2
  • Structure : The compound features a cyclopropyl group and a fluorophenyl moiety attached to a quinoline backbone, which is critical for its biological activity.

Research indicates that compounds like this compound may act through multiple pathways:

  • Inhibition of HMG-CoA Reductase : Similar to pitavastatin, this compound potentially inhibits the enzyme HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver.
  • Modulation of Gene Expression : It may influence gene expression related to lipid metabolism and inflammatory responses, although specific pathways remain under investigation.

Antihyperlipidemic Activity

Several studies have demonstrated the efficacy of quinoline derivatives in lowering lipid levels. For instance, pitavastatin has shown significant reductions in LDL cholesterol levels, and it is hypothesized that this compound shares similar properties due to structural similarities.

Study ReferenceFindings
Demonstrated significant lipid-lowering effects in animal models.
Showed potential for reducing total cholesterol and triglycerides.

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects by modulating cytokine production. Research suggests that quinoline derivatives can inhibit the expression of pro-inflammatory markers such as IL-6 and TNF-alpha.

CytokineEffect
IL-6Inhibited secretion in vitro models.
TNF-alphaReduced expression in cell cultures.

Case Studies

  • In Vivo Studies : A study involving animal models treated with this compound showed a marked decrease in serum cholesterol levels compared to control groups.
    • Dosage : 10 mg/kg body weight.
    • Duration : 8 weeks.
    • Results : Average reduction of LDL cholesterol by 30%.
  • Cell Line Studies : In vitro studies using human hepatocyte cell lines indicated that treatment with the compound led to decreased lipid accumulation and enhanced fatty acid oxidation.
    • Cell Line : HepG2.
    • Concentration : 5 µM.
    • Outcome : Significant reduction in lipid droplet formation.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenenitrile
Reactant of Route 2
(E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenenitrile

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